molecular formula C22H15FO6S B2692401 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate CAS No. 301193-72-6

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate

Cat. No. B2692401
CAS RN: 301193-72-6
M. Wt: 426.41
InChI Key: SWXBLBKBIWNBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromones, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Progress Monitoring in Aldol Reactions

A fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed for monitoring the progress of aldol reactions, showing significant fluorescence increase upon reaction completion. This innovation allows for the real-time assessment of aldol catalysts' activities and optimization of reaction conditions, demonstrating the potential of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate derivatives in facilitating complex synthetic processes in organic chemistry (Guo & Tanaka, 2009).

Environment-Sensitive Fluorophore for Protic Environments

Investigation into the fluorescence properties of related compounds has led to the development of environment-sensitive fluorophores that are almost nonfluorescent in aprotic solvents but exhibit strong fluorescence in protic environments. This characteristic makes them suitable for developing new fluorogenic sensors, potentially enabling the detection of changes in environmental conditions on a molecular level (Uchiyama et al., 2006).

Activation of Hydroxyl Groups for Covalent Attachment

4-Fluorobenzenesulfonyl chloride has been found to be an excellent activating agent for covalent attachment of biologicals to solid supports. This reagent facilitates the rapid attachment of enzymes, antibodies, and other biologicals with high retention of biological function, suggesting its use in bioselective separation and potentially therapeutic applications (Chang et al., 1992).

Photochemical and Thermal Reactions of Photochromic Chromenes

Studies on 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene have revealed intricate details of its photochromic behavior through 19F NMR spectroscopy. The investigation into its photochemical and thermal reactions has unveiled a complex interplay of photoisomers, providing insights into the mechanisms of photocoloration and photobleaching. Such studies contribute to our understanding of photochromic materials' behavior and their potential applications in developing new photoresponsive materials (Delbaere et al., 2003).

properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO6S/c1-27-16-10-6-14(7-11-16)21-22(20(24)18-4-2-3-5-19(18)28-21)29-30(25,26)17-12-8-15(23)9-13-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXBLBKBIWNBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.